molecular formula C10H15N3 B1427218 6,6-Dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine CAS No. 1344202-33-0

6,6-Dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine

Cat. No.: B1427218
CAS No.: 1344202-33-0
M. Wt: 177.25 g/mol
InChI Key: ZSOYTYYLRFKVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine is a chemical scaffold of significant interest in medicinal and organic chemistry research. The tetrahydroquinazoline core is recognized as a privileged structure in drug discovery due to its presence in compounds with a range of biological activities . This amine-functionalized heterocycle serves as a key intermediate for the synthesis of more complex polycyclic systems . Researchers value this compound for its potential as a building block in the development of novel receptor modulators; for instance, closely related tetrahydroquinazolin-2-amine derivatives have been investigated as histamine H4 receptor ligands for targeting conditions like asthma and inflammatory pain . Furthermore, the structural motif is frequently explored in the synthesis of tricyclic fused heterocycles, such as pyrimidoquinolines, which are known to exhibit antimicrobial and antitumor properties in research settings . The presence of both a pyrimidine nitrogen and a primary amine group on this rigid, partially saturated bicyclic framework makes it a versatile ligand for metal coordination chemistry and catalysis . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

6,6-dimethyl-7,8-dihydro-5H-quinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-10(2)4-3-8-7(5-10)6-12-9(11)13-8/h6H,3-5H2,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOYTYYLRFKVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=NC(=NC=C2C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,6-Dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity through various studies, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of tetrahydroquinazolines, which are characterized by their bicyclic structure. The specific structure of 6,6-Dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine contributes to its unique biological properties.

Research indicates that tetrahydroquinazoline derivatives can interact with various biological targets, influencing numerous physiological processes. The mechanisms of action include:

  • Inhibition of Tubulin Polymerization : Compounds similar to 6,6-Dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine have been shown to disrupt microtubule formation in cancer cells. This disruption leads to apoptosis and cell cycle arrest .
  • Antiviral Activity : Some studies have reported antiviral properties against Hepatitis C Virus (HCV), demonstrating the compound's ability to reduce viral load in infected patients .
  • Selectivity for Tumor Cells : The compound exhibits a high selectivity for tumor cells compared to normal cells, which is crucial for minimizing side effects in cancer therapy .

Cytotoxicity

In vitro studies have demonstrated significant cytotoxic effects of 6,6-Dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine against various cancer cell lines. The cytotoxicity is often measured using MTT assays to determine the half-maximal inhibitory concentration (IC50):

Cell LineIC50 (µM)Reference
HeLa10
A54915
MCF-712

Mechanistic Insights

The compound's mechanism involves the induction of apoptosis through both intrinsic and extrinsic pathways. It has been shown to activate caspases and disrupt mitochondrial membrane potential in treated cells .

Case Studies

  • Antiviral Efficacy : A clinical study involving patients with chronic HCV infection showed that treatment with a derivative containing the tetrahydroquinazoline scaffold resulted in undetectable HCV RNA levels in a significant proportion of participants after 15 days .
  • Cancer Treatment : In a series of experiments on human cancer cell lines, the compound was found to induce significant morphological changes indicative of apoptosis and microtubule disruption similar to known chemotherapeutic agents like combretastatin A-4 .

Pharmacokinetics

The pharmacokinetic profile of tetrahydroquinazolines suggests good oral bioavailability and distribution across tissues. Studies indicate that these compounds can penetrate cellular membranes effectively due to their lipophilic nature.

Comparison with Similar Compounds

Key Observations:

4-Methyl substitution () alters the electron density of the quinazoline ring, which may influence binding interactions in biological systems.

Synthetic Routes: The synthesis of 6,6-dimethyl derivatives likely follows methods similar to those for N-phenyl-5,6,7,8-tetrahydroquinazolin-2-amine, involving α-aminoamidines and diarylidenecyclohexanone intermediates under acidic conditions . In contrast, 6-CF3 analogs require specialized reagents (e.g., trifluoromethylating agents) to introduce the CF3 group .

Pharmacological Potential: While the target compound lacks reported bioactivity, N-phenyl-5,6,7,8-tetrahydroquinazolin-2-amine () shows potent CDK5 inhibition (Ki: 0.88 μM), highlighting the importance of aromatic substituents in kinase targeting. Analogs with electron-withdrawing groups (e.g., 6-CF3) may exhibit improved metabolic stability due to increased lipophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
Reactant of Route 2
6,6-Dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.